Benzene, (2-cyclohexen-1-yloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (2-cyclohexen-1-yloxy)- typically involves the reaction of phenol with 2-cyclohexen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the hydroxyl group of 2-cyclohexen-1-ol. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for benzene, (2-cyclohexen-1-yloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product. Additionally, purification techniques like distillation and recrystallization would be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-cyclohexen-1-yloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the cyclohexene ring.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (2-cyclohexen-1-yloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzene, (2-cyclohexen-1-yloxy)- exerts its effects involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclohexene ring can undergo reactions typical of alkenes, such as hydrogenation and oxidation. These reactions are facilitated by the presence of specific catalysts and reagents, which help to activate the compound and promote the desired transformations.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-2-cyclohexen-1-yloxy)benzene
- (1-Cyclohexen-1-ylsulfinyl)benzene
- 1-Bromo-4-cyclohexylbenzene
- (4-tert-Butyl-1-cyclohexen-1-yl)benzene
Uniqueness
Benzene, (2-cyclohexen-1-yloxy)- is unique due to the presence of both an aromatic benzene ring and a cyclohexene ring in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. The presence of the ether linkage also adds to its reactivity and potential for forming complex molecules.
Properties
CAS No. |
5614-35-7 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
cyclohex-2-en-1-yloxybenzene |
InChI |
InChI=1S/C12H14O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |
InChI Key |
MOFIAIIHVQAKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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